REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].C([O-])([O-])=O.[K+].[K+].Br[CH:22]([CH3:29])/[CH:23]=[CH:24]/[C:25]([O:27][CH3:28])=[O:26].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(Cl)Cl>[CH3:28][O:27][C:25](=[O:26])[CH2:24][C:23]1[C:2]2[CH:6]=[CH:5][S:4][C:3]=2[N:7]([C:8]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:14])[C:22]=1[CH3:29] |f:1.2.3,7.8.9|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.987 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(/C=C/C(=O)OC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.094 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 85° C. for 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel (heptane/EtOAc: 95/5 to 55/45)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C2=C(N(C1C)C(=O)OC(C)(C)C)SC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.404 g | |
YIELD: PERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |